molecular formula C10H11ClN5Na3O10P2 B10855682 2-Chloroadenosine-5'-O-diphosphate (sodium salt)

2-Chloroadenosine-5'-O-diphosphate (sodium salt)

Cat. No.: B10855682
M. Wt: 527.59 g/mol
InChI Key: NMTRPZNUQJFPOL-CYCLDIHTSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroadenosine-5’-O-diphosphate (sodium salt) typically involves the chlorination of adenosine 5’-diphosphate. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out under controlled temperature conditions to ensure the selective chlorination of the adenosine moiety .

Industrial Production Methods

Industrial production of 2-Chloroadenosine-5’-O-diphosphate (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloroadenosine-5’-O-diphosphate (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloroadenosine-5’-O-diphosphate (sodium salt) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroadenosine-5’-O-diphosphate (sodium salt) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Azidoadenosine-5’-diphosphate
  • 2-Methylthioadenosine-5’-diphosphate
  • 2-Chloroadenosine-5’-phosphate

Comparison

2-Chloroadenosine-5’-O-diphosphate (sodium salt) is unique due to its specific substitution of a chlorine atom at the 2-position of the adenosine moiety. This modification imparts distinct biological activities, such as enhanced platelet aggregation and inhibition of cAMP production, which are not observed with other similar compounds .

Properties

Molecular Formula

C10H11ClN5Na3O10P2

Molecular Weight

527.59 g/mol

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H14ClN5O10P2.3Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1

InChI Key

NMTRPZNUQJFPOL-CYCLDIHTSA-K

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)Cl)N.[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)Cl)N.[Na+].[Na+].[Na+]

Origin of Product

United States

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